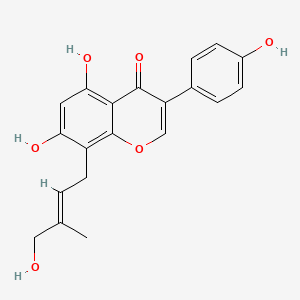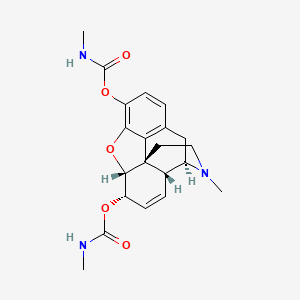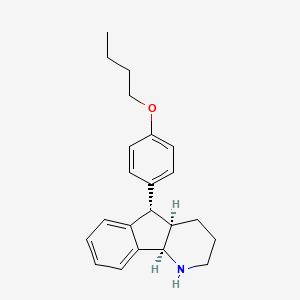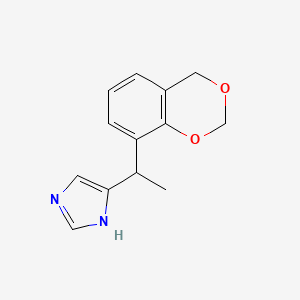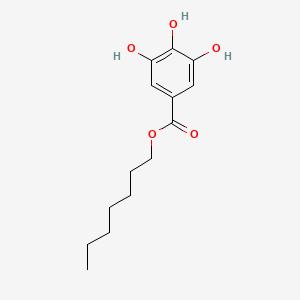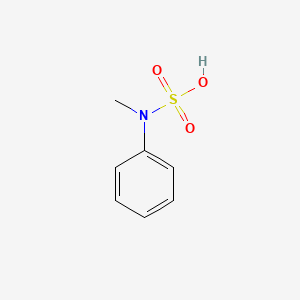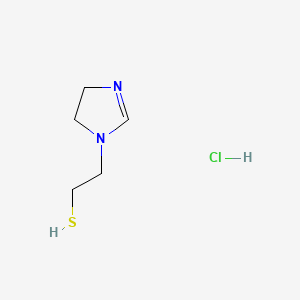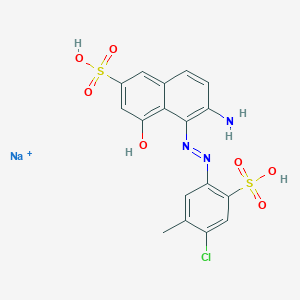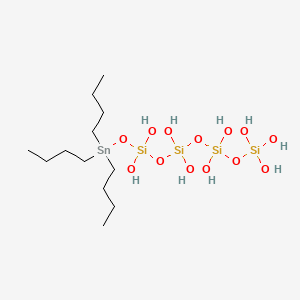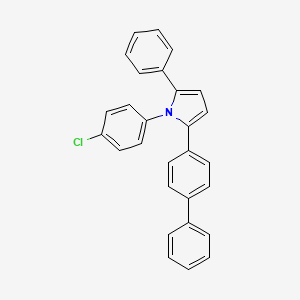
2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 是一种复杂的,属于吡咯家族的有机化合物。吡咯是五元杂环芳香族化合物,含有一个氮原子。这种特定化合物以其独特的结构为特征,该结构包括连接到吡咯环上的联苯、氯苯基和苯基基团。这些取代基的存在赋予化合物独特的化学和物理性质,使其在各种科学研究领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 的合成通常涉及多步有机反应。一种常见的方法是在受控条件下对合适的先驱体进行环化。例如,反应可以从联苯衍生物的形成开始,然后通过取代反应引入氯苯基和苯基基团。最后一步通常涉及环化以形成吡咯环。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。催化剂、优化反应条件和连续流动反应器的使用可以提高该过程的效率和产率。绿色化学原理,如使用无毒溶剂和节能方法,也被考虑用来最大限度地减少对环境的影响。
化学反应分析
反应类型
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的吡咯氧化物。
还原: 还原反应可以导致形成还原的吡咯衍生物。
取代: 亲电和亲核取代反应可以在吡咯环及其取代基上的不同位置发生。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在各种条件下(包括酸性或碱性环境)使用卤素、卤代烷烃和有机金属化合物等试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以产生吡咯氧化物,而取代反应可以引入新的官能团,从而导致各种衍生物。
科学研究应用
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子和材料的构建块。
生物学: 该化合物的独特结构使其成为研究生物相互作用和机制的候选者。
医学: 对其潜在的治疗特性,例如抗炎或抗癌活性,的研究正在进行中。
工业: 由于其稳定性和反应性,它可用于开发先进材料,如聚合物和涂层。
作用机制
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 的作用机制涉及其与生物系统内的分子靶标和途径相互作用。该化合物可以与特定的受体或酶结合,调节其活性。这种相互作用可以导致各种生物效应,例如抑制酶活性或改变信号转导途径。确切的分子靶标和途径取决于研究的具体应用和背景。
相似化合物的比较
类似化合物
- 1H-吡咯,2-(1,1’-联苯)-4-基-1-苯基-5-(4-氯苯基)
- 1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-溴苯基)-5-苯基-
- 1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-甲氧基苯基)-5-苯基-
独特性
1H-吡咯,2-(1,1’-联苯)-4-基-1-(4-氯苯基)-5-苯基- 由于其取代基的特定排列而独一无二。特别是氯苯基基团的存在赋予了独特的电子和空间特性,影响了其反应性和相互作用。
属性
CAS 编号 |
91307-00-5 |
|---|---|
分子式 |
C28H20ClN |
分子量 |
405.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-15-17-26(18-16-25)30-27(23-9-5-2-6-10-23)19-20-28(30)24-13-11-22(12-14-24)21-7-3-1-4-8-21/h1-20H |
InChI 键 |
JZEUINUQLUMQIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



